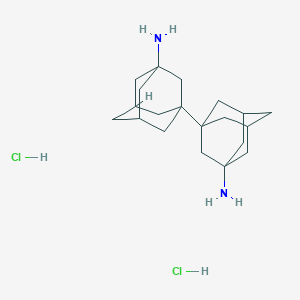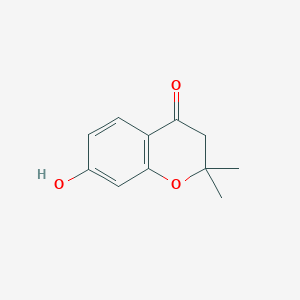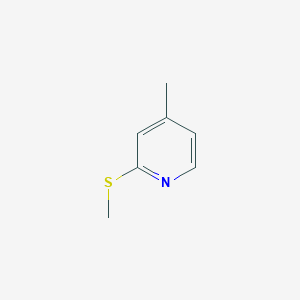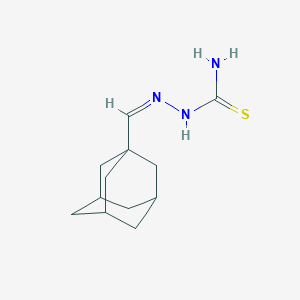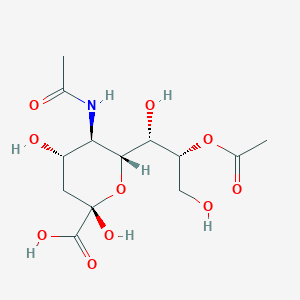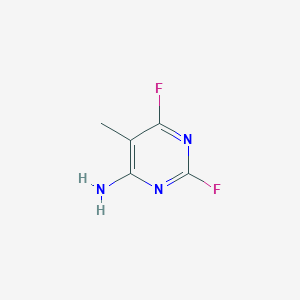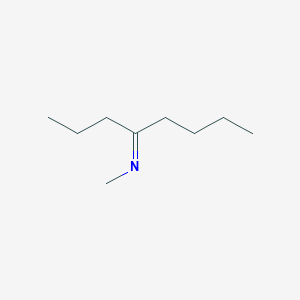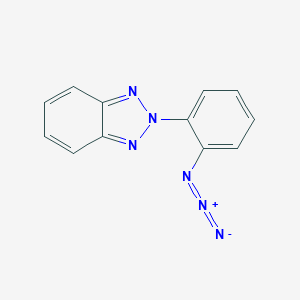![molecular formula C20H12Cl2N2O2 B103323 Quino[2,3-b]acridine-7,14-dione, 4,11-dichloro-5,6,12,13-tetrahydro- CAS No. 15715-19-2](/img/structure/B103323.png)
Quino[2,3-b]acridine-7,14-dione, 4,11-dichloro-5,6,12,13-tetrahydro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Quino[2,3-b]acridine-7,14-dione, 4,11-dichloro-5,6,12,13-tetrahydro-, commonly known as QAD, is a heterocyclic organic compound with potential applications in scientific research. QAD is a derivative of acridine and is known for its unique structural and chemical properties.
Mécanisme D'action
The mechanism of action of QAD is not fully understood. However, studies have shown that QAD can inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. QAD can also induce DNA damage and apoptosis in cancer cells. These mechanisms make QAD a potential candidate for anticancer drug development.
Effets Biochimiques Et Physiologiques
QAD has been shown to have various biochemical and physiological effects. In vitro studies have shown that QAD can inhibit the growth of cancer cells and induce apoptosis. QAD has also been shown to inhibit the replication of viruses and bacteria. In vivo studies have shown that QAD can reduce tumor growth in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using QAD in lab experiments is its potential as a lead compound for drug development. QAD has shown promising results in vitro and in vivo studies. However, the synthesis of QAD is a complex process that requires expertise in organic chemistry. Another limitation is the lack of understanding of the mechanism of action of QAD. Further studies are needed to fully understand the biochemical and physiological effects of QAD.
Orientations Futures
There are several future directions for the research of QAD. One direction is the development of QAD-based drugs for the treatment of cancer, viral, and bacterial infections. Another direction is the investigation of the mechanism of action of QAD. Further studies are needed to fully understand the biochemical and physiological effects of QAD. Additionally, the development of more efficient and cost-effective synthesis methods for QAD is also a future direction for research.
Conclusion:
In conclusion, QAD is a heterocyclic organic compound with potential applications in scientific research. QAD has shown promising results in vitro and in vivo studies as a potential lead compound for drug development. Further studies are needed to fully understand the mechanism of action and the biochemical and physiological effects of QAD. The development of more efficient and cost-effective synthesis methods for QAD is also a future direction for research.
Méthodes De Synthèse
The synthesis of QAD involves the reaction of 2-methylquinoline with phthalic anhydride in the presence of a catalyst. The resulting product is then subjected to a series of chemical reactions to obtain QAD. The synthesis of QAD is a complex process that requires expertise in organic chemistry.
Applications De Recherche Scientifique
QAD has potential applications in scientific research, particularly in the field of medicinal chemistry. QAD has been shown to possess anticancer, antiviral, and antimicrobial properties. It has also been used as a fluorescent probe for the detection of DNA damage. QAD can be used as a lead compound for the development of new drugs for the treatment of various diseases.
Propriétés
Numéro CAS |
15715-19-2 |
|---|---|
Nom du produit |
Quino[2,3-b]acridine-7,14-dione, 4,11-dichloro-5,6,12,13-tetrahydro- |
Formule moléculaire |
C20H12Cl2N2O2 |
Poids moléculaire |
383.2 g/mol |
Nom IUPAC |
4,11-dichloro-5,6,12,13-tetrahydroquinolino[2,3-b]acridine-7,14-dione |
InChI |
InChI=1S/C20H12Cl2N2O2/c21-13-5-1-3-9-17(13)23-15-8-12-16(7-11(15)19(9)25)24-18-10(20(12)26)4-2-6-14(18)22/h1-6H,7-8H2,(H,23,25)(H,24,26) |
Clé InChI |
DDVFOLVGRBHZJB-UHFFFAOYSA-N |
SMILES |
C1C2=C(CC3=C1NC4=C(C3=O)C=CC=C4Cl)NC5=C(C2=O)C=CC=C5Cl |
SMILES canonique |
C1C2=C(CC3=C1NC4=C(C3=O)C=CC=C4Cl)NC5=C(C2=O)C=CC=C5Cl |
Autres numéros CAS |
15715-19-2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



